1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine typically involves the reaction of 3-bromo-4-methylbenzenesulfonyl chloride with pyrrolidine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives .
Scientific Research Applications
1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function . The bromine atom can also participate in halogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromo-4-methylphenylsulfonyl)piperidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
1-(3-Bromo-4-methylphenylsulfonyl)morpholine: Contains a morpholine ring, offering different chemical properties.
Uniqueness
1-(3-Bromo-4-methylphenylsulfonyl)pyrrolidine is unique due to its specific combination of a bromine atom and a sulfonyl group attached to a pyrrolidine ring. This structure provides distinct reactivity and interaction profiles compared to similar compounds .
Properties
IUPAC Name |
1-(3-bromo-4-methylphenyl)sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2S/c1-9-4-5-10(8-11(9)12)16(14,15)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCKAIVQKQHOQG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20428449 |
Source
|
Record name | 1-(3-BROMO-4-METHYLPHENYLSULFONYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-75-3 |
Source
|
Record name | 1-(3-BROMO-4-METHYLPHENYLSULFONYL)PYRROLIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20428449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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